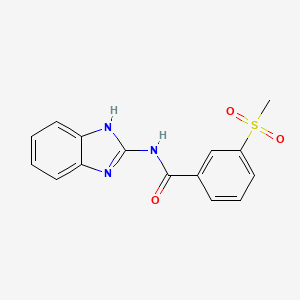![molecular formula C16H20N2O2S B7480843 N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7480843.png)
N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide, also known as PNU-282987, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective nicotinic acetylcholine receptor agonists, and its mechanism of action involves activating specific subtypes of nicotinic receptors.
Aplicaciones Científicas De Investigación
N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide can improve cognitive function and memory in animal models of Alzheimer's disease and can alleviate symptoms of schizophrenia in animal models. Additionally, N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide has shown potential as a treatment for nicotine addiction, as it can activate the same receptors that nicotine binds to.
Mecanismo De Acción
N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide acts as a selective agonist of α7 nicotinic acetylcholine receptors, which are widely distributed in the central nervous system. Activation of these receptors can lead to increased release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in cognitive function and memory. N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide can improve cognitive function and memory in animal models of Alzheimer's disease and can alleviate symptoms of schizophrenia in animal models. Additionally, N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide has shown potential as a treatment for nicotine addiction, as it can activate the same receptors that nicotine binds to. N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide in lab experiments is its selectivity for α7 nicotinic acetylcholine receptors, which allows for more specific targeting of these receptors compared to other compounds that may bind to multiple receptor subtypes. However, one limitation of using N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide is its relatively low potency, which may require higher doses or longer treatment durations to achieve therapeutic effects.
Direcciones Futuras
Future research on N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide could focus on further elucidating its mechanism of action and identifying potential therapeutic applications in other neurological disorders. Additionally, studies could investigate the potential for N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide to be used in combination with other compounds to enhance its therapeutic effects. Further research could also investigate the potential for N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide to be used in clinical trials for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Métodos De Síntesis
The synthesis of N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the reaction of 4-methylphenol with 2-bromoacetophenone to obtain 2-(4-methylphenoxy)acetophenone. This intermediate is then reacted with thiosemicarbazide to give the desired thiazole ring. The final step involves the reaction of the thiazole intermediate with isopropylamine and methyl chloroformate to obtain the target compound, N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide.
Propiedades
IUPAC Name |
4-methyl-2-[(4-methylphenoxy)methyl]-N-propan-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-10(2)17-16(19)15-12(4)18-14(21-15)9-20-13-7-5-11(3)6-8-13/h5-8,10H,9H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDIVUCQNOIWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC(=C(S2)C(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[(4-methylphenoxy)methyl]-N-(propan-2-YL)-1,3-thiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(cyclooctylamino)-2-oxoethyl]sulfanyl-N-cyclopropylquinoline-4-carboxamide](/img/structure/B7480771.png)

![2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7480780.png)
![2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide](/img/structure/B7480786.png)

![4-[2-(N-methylanilino)ethylsulfamoyl]benzamide](/img/structure/B7480807.png)
![N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7480811.png)


![N-(1H-benzimidazol-2-yl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B7480827.png)

![Ethyl 4-[4-[(4-acetamidophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7480857.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7480865.png)
